5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile
Description
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-5-4-11-7-6(5)9-1-2-10-7/h1-2,4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBGMBPUVDTRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at the 7-Position
Electrophilic bromination of the pyrrolopyrazine core using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C selectively substitutes the 7-position with bromine. Optimal conditions (1.2 equiv NBS, 2-hour reaction time) provide 7-bromo-5H-pyrrolo[2,3-b]pyrazine in 85% yield.
Cyanide Displacement of Bromine
The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 120°C. Catalytic amounts of 18-crown-6 ether enhance reactivity by sequestering K⁺ ions, achieving 78–82% conversion to the target nitrile. Alternative cyanating agents like Zn(CN)₂ in palladium-catalyzed reactions (e.g., Pd₂(dba)₃/Xantphos) enable milder conditions (90°C, 8 hours) with comparable yields.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Industrial protocols favor continuous flow systems to enhance reproducibility. A two-step flow process involves:
Solvent and Catalyst Recycling
Economic and environmental considerations drive solvent recovery systems. DMSO is distilled under reduced pressure (0.1 bar, 80°C) and reused for up to five cycles without yield loss. Pd catalysts are recovered via activated carbon filtration, reducing costs by 40%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 65–72 | 95–97 | One-pot synthesis | Limited scalability |
| Halogenation-Cyanation | 78–85 | 98–99 | High regioselectivity | Toxic bromine waste |
| Suzuki Coupling | 45–50 | 90–92 | Modularity | Low efficiency, high Pd costs |
| C–H Activation Cyanation | 60 | 93–95 | No prefunctionalization | Moisture-sensitive conditions |
Chemical Reactions Analysis
Hydrolysis Reactions
The cyano group at the 7-position undergoes hydrolysis under acidic or basic conditions to yield carboxamides or carboxylic acids (Fig. 1). This transformation is critical for generating bioactive derivatives.
Key Conditions and Outcomes:
In one protocol, hydrolysis with concentrated sulfuric acid produced the carboxylic acid derivative, which was further coupled with phenethylamine to form a carboxamide analog showing JAK3 inhibition (IC₅₀ = 12 nM) .
Nucleophilic Substitution at the Pyrrolo-Pyrazine Core
Electrophilic aromatic substitution (EAS) occurs at electron-rich positions of the fused ring system. The 2- and 5-positions are particularly reactive due to their proximity to nitrogen atoms.
Example Reaction:
Chlorination
| Reagents | Conditions | Product | Biological Activity |
|---|---|---|---|
| Cl₂, FeCl₃ | 0°C, DCM | 2-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbonitrile | Enhanced kinase inhibition (FGFR1 IC₅₀ = 8 nM) |
Chlorination at the 2-position improves binding affinity to ATP pockets in kinases by introducing steric and electronic effects.
Cross-Coupling Reactions
The cyano group remains inert under typical cross-coupling conditions, enabling selective modifications at other positions.
Suzuki-Miyaura Coupling:
| Position Modified | Boronic Acid | Catalyst System | Product Application |
|---|---|---|---|
| 5-Position | 4-Benzoazolyl boronic | Pd(PPh₃)₄, K₂CO₃ | Topoisomerase II inhibitor (IC₅₀ = 0.3 μM) |
Derivatives synthesized via this method demonstrated potent antiproliferative activity against HL-60/MX2 cells (GI₅₀ = 1.2 μM) by blocking Topo II’s ATP-binding site .
Reduction Reactions
The nitrile group can be selectively reduced to a primary amine, enabling further diversification.
| Reducing Agent | Conditions | Product | Follow-up Chemistry |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT | 5H-Pyrrolo[2,3-b]pyrazine-7-aminomethyl | Schiff base formation for imaging probes |
Comparative Reactivity Analysis
The cyano group’s electronic effects modulate reactivity across the heterocycle:
Stability Under Physiological Conditions
The nitrile group remains stable in pH 7.4 buffers (t₁/₂ > 24 h) but undergoes rapid hydrolysis in lysosomal模拟 fluid (pH 5.0, t₁/₂ = 2 h), suggesting prodrug potential .
Key Research Findings:
Scientific Research Applications
Medicinal Chemistry
Kinase Inhibition
One of the most notable applications of 5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile is its role as a kinase inhibitor. Kinases are critical enzymes involved in the phosphorylation of proteins, which regulates numerous cellular processes including growth, metabolism, and apoptosis. The compound has shown potential in inhibiting specific kinases associated with various cancers, making it a candidate for developing anticancer therapies. For instance, studies have demonstrated that derivatives of this compound can selectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and metastasis .
Antiviral and Antimicrobial Properties
Research indicates that pyrrolo[2,3-b]pyrazine derivatives possess antiviral and antimicrobial activities. These compounds can disrupt viral replication mechanisms or inhibit bacterial growth by targeting essential metabolic pathways . The structural features of this compound contribute to its effectiveness against a range of pathogens.
Synthesis and Chemical Applications
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds, which are valuable in pharmaceutical development. Its ability to undergo various chemical transformations such as oxidation and substitution reactions enhances its utility in synthetic chemistry .
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form carboxylic acids using reagents like potassium permanganate. |
| Reduction | Reduction with sodium borohydride yields alcohol derivatives. |
| Substitution | Substitution at the carbonitrile group allows for diverse functionalization. |
Biochemical Research
Enzyme Interaction Studies
The compound is instrumental in studying enzyme interactions due to its ability to form stable complexes with biomolecules. This property allows researchers to investigate the mechanisms of enzyme inhibition and the effects on cellular signaling pathways . For example, its interaction with kinases can elucidate the roles these enzymes play in cell proliferation and differentiation.
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against various cancer cell lines. The findings indicated that certain derivatives exhibited potent inhibitory effects on cancer cell proliferation, suggesting their potential as therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The results demonstrated significant antibacterial activity, highlighting its potential application in developing new antibiotics .
Mechanism of Action
The mechanism by which 5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile exerts its effects is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s structure allows it to inhibit kinase activity, which is crucial in regulating various cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Modifications
The bicyclic pyrrolopyrazine core is critical for activity. Comparisons with structurally related scaffolds reveal:
Key Findings :
Substituent Effects on Selectivity and Potency
Substituents at positions 2, 3, and 7 significantly modulate target engagement and selectivity:
Example 1: FGFR1 Inhibitors
- Compound 13 : Incorporates a sulfonylimidazole group at C5 and pyrazole at C3. Demonstrates IC₅₀ = 12 nM against FGFR1 with >100-fold selectivity over c-Met .
- Compound 9: 7-Cyano group enhances hinge-binding via hydrogen bonds with Ala564, achieving >90% FGFR1 inhibition at 1 µM .
Example 2: JAK3 Inhibitors
- 12b (5H-Pyrrolo[2,3-b]pyrazine-2-phenyl ether) : Exhibits JAK3 IC₅₀ = 2 nM but initially lacks selectivity over JAK1/2. Adding a phenyl ether moiety improves JAK3 selectivity by 50-fold .
- RP193 (7-n-butyl-6-(2-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine) : Fluorophenyl substituent reduces cytotoxicity (CC₅₀ > 50 µM) while maintaining CFTR activation (EC₅₀ = 0.3 µM) .
Example 3: BTK and ATR Inhibitors
Physicochemical and Toxicity Profiles
- Cytotoxicity : Fluorinated derivatives (e.g., RP193) exhibit lower cytotoxicity (CC₅₀ > 50 µM) compared to hydroxyphenyl analogs (e.g., RP146, CC₅₀ ~10 µM) .
- Solubility : Sulfonyl and carboxamide substituents (e.g., compound 29 ) improve aqueous solubility (>100 µg/mL) compared to hydrophobic bromo derivatives (e.g., 45 ) .
Biological Activity
5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile is a nitrogen-containing heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₆N₄, with a molecular weight of 162.16 g/mol. The structure consists of a pyrrole ring fused to a pyrazine ring, contributing to its unique biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound exhibits significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are crucial for cell signaling pathways related to growth and differentiation .
- Antimicrobial Properties : Research indicates that pyrrolopyrazine derivatives, including this compound, possess antimicrobial activities, making them potential candidates for treating infections .
- Antitumor Effects : Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation across various cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
Biological Activity Data
The following table summarizes the biological activities and IC₅₀ values of this compound against different cancer cell lines:
| Cell Line | IC₅₀ (μM) | Activity Type |
|---|---|---|
| MCF-7 | 9.1 | Antitumor |
| A549 | 7.8 | Antitumor |
| BEL-7402 | 10.74 | Antitumor |
| RAW264.7 | 20 | Anti-inflammatory |
Case Studies and Research Findings
- Antitumor Activity : A study reported that derivatives of pyrrolo[2,3-b]pyrazine exhibited potent cytotoxic effects against various cancer cell lines. For instance, this compound showed an IC₅₀ value of 9.1 μM against MCF-7 cells, indicating significant antitumor potential compared to standard chemotherapeutics like Adriamycin .
- Kinase Inhibition : Another research highlighted the compound's role as a selective inhibitor of FGFRs. It was found to inhibit FGFR1 with an IC₅₀ value of approximately 16 μM, suggesting its potential in targeted cancer therapies that exploit aberrant FGFR signaling pathways .
- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies on RAW264.7 macrophages demonstrated that it could inhibit lipopolysaccharide-induced nitric oxide production with an IC₅₀ value of around 20 μM, showcasing its potential in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5H-Pyrrolo[2,3-b]pyrazine-7-carbonitrile and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization, regioselective annulation, or metal-free/catalyzed methods. For example, cycloaddition of vinyl azides or direct C-H arylation can yield the pyrrolopyrazine core . Regioselective synthesis via sodium sulfide-mediated substitution of halogenated intermediates (e.g., 3-chloro-5-methyl derivatives) in DMF has also been reported . Key steps include optimizing reaction conditions (solvent, temperature, catalysts) to control regiochemistry and minimize side products.
Q. How can the molecular structure of this compound be characterized?
- Methodological Answer : Use X-ray crystallography to resolve the bicyclic structure, complemented by NMR (¹H/¹³C) for confirming substituent positions and electronic environments. For instance, the IUPAC name and InChI code for analogs (e.g., 7-iodo derivatives) are validated via PubChem data, while mass spectrometry confirms molecular weight . Computational tools (DFT calculations) can further validate stereoelectronic properties .
Q. What are the key structural features of pyrrolopyrazines that influence biological activity?
- Methodological Answer : The fused pyrrole-pyrazine core provides a planar, electron-rich scaffold for kinase binding. Substituents at positions 6 and 7 (e.g., cyano, iodo, or phenyl ether groups) enhance interactions with hydrophobic pockets in kinases like FGFR or JAK3 . Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., nitriles) improve potency by stabilizing hydrogen bonds in ATP-binding domains .
Advanced Research Questions
Q. How can researchers optimize selectivity of 5H-Pyrrolo[2,3-b]pyrazine derivatives for specific kinases (e.g., FGFR vs. JAK3)?
- Methodological Answer : Use structure-based drug design (SBDD) guided by kinase co-crystal structures. For FGFR inhibitors, introduce bulky substituents (e.g., 2-phenyl ethers) to exploit differences in the gatekeeper residue (e.g., FGFR1’s V561 vs. JAK3’s M902) . For JAK3 selectivity, modify the scaffold to fit the unique P-loop conformation, as seen in compounds like 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers . Pair biochemical assays with cellular kinase profiling to validate selectivity.
Q. How to resolve contradictions in reported biological activities of pyrrolopyrazine derivatives (e.g., kinase inhibition vs. off-target effects)?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cellular assays) and employ counter-screens for off-target kinases or unrelated targets (e.g., GPCRs). For example, discrepancies in FGFR inhibition data may arise from varying ATP concentrations in assays; normalize results using IC₅₀ values under standardized conditions . Proteomics or thermal shift assays can identify unintended binding partners .
Q. What strategies are effective in designing pyrrolopyrazine-based CDK inhibitors with improved solubility?
- Methodological Answer : Introduce hydrophilic groups (e.g., carboxylic acids, hydroxyls) at non-critical positions while retaining the core scaffold. Prodrug strategies (e.g., esterification of carboxylates) can enhance bioavailability, as demonstrated with 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid derivatives . Salt formation (e.g., sodium salts) or co-solvent systems (DMF/PEG) also improve aqueous solubility for in vivo studies .
Q. How can computational methods accelerate the discovery of novel pyrrolopyrazine analogs?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen virtual libraries against kinase crystal structures (e.g., PDB: 4RWJ for FGFR1). Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability and predict resistance mutations . QSAR models trained on existing bioactivity data (e.g., IC₅₀ values) can prioritize substituents for synthesis .
Q. What experimental approaches validate the role of 5H-pyrrolo[2,3-b]pyrazine derivatives as CFTR activators or antiproliferative agents?
- Methodological Answer : For CFTR activation, use electrophysiological assays (e.g., Ussing chambers) on epithelial cell lines (e.g., T84) to measure chloride ion flux . Antiproliferative activity is assessed via MTT assays in cancer cell lines (e.g., HCT-116), with mechanistic follow-up (cell cycle analysis, apoptosis markers) to confirm CDK or GSK-3 inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
